molecular formula C15H12O B14322789 1-Methylanthracen-9(10H)-one CAS No. 103768-79-2

1-Methylanthracen-9(10H)-one

Cat. No.: B14322789
CAS No.: 103768-79-2
M. Wt: 208.25 g/mol
InChI Key: XSFPJYHPSAVIOC-UHFFFAOYSA-N
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Description

1-Methylanthracen-9(10H)-one is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is a derivative of anthracene, characterized by the presence of a methyl group at the first position and a ketone group at the ninth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylanthracen-9(10H)-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-methylanthracene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 1-methylanthracene using oxidizing agents such as potassium permanganate or chromium trioxide. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methylanthracen-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form anthraquinone derivatives.

    Reduction: Reduction of the ketone group can yield 1-methylanthracene.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed:

    Oxidation: Anthraquinone derivatives.

    Reduction: 1-Methylanthracene.

    Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

1-Methylanthracen-9(10H)-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in photodynamic therapy and as a fluorescent probe in diagnostic imaging.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-methylanthracen-9(10H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular function. Additionally, its ability to undergo redox reactions makes it a candidate for use in photodynamic therapy, where it generates reactive oxygen species upon exposure to light, leading to targeted cell death.

Comparison with Similar Compounds

    Anthracene: A parent compound with three fused benzene rings, lacking the methyl and ketone groups.

    9-Methylanthracene: Similar to 1-methylanthracen-9(10H)-one but without the ketone group.

    Anthraquinone: Contains two ketone groups at the ninth and tenth positions, differing in oxidation state.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both a methyl group and a ketone group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

103768-79-2

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

1-methyl-10H-anthracen-9-one

InChI

InChI=1S/C15H12O/c1-10-5-4-7-12-9-11-6-2-3-8-13(11)15(16)14(10)12/h2-8H,9H2,1H3

InChI Key

XSFPJYHPSAVIOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CC3=CC=CC=C3C2=O

Origin of Product

United States

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